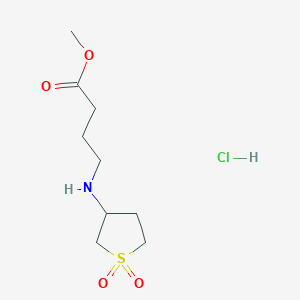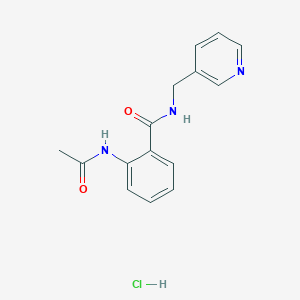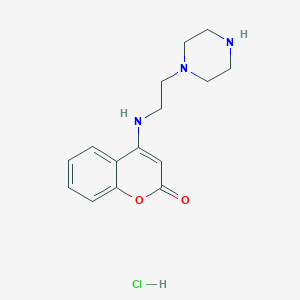
4-((2-(piperazin-1-yl)ethyl)amino)-2H-chromen-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-(piperazin-1-yl)ethyl)amino)-2H-chromen-2-one hydrochloride is a synthetic compound that belongs to the class of heterocyclic compounds It features a chromen-2-one core structure with a piperazine moiety attached via an ethylamino linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(piperazin-1-yl)ethyl)amino)-2H-chromen-2-one hydrochloride typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the cyclization of appropriate precursors such as salicylaldehyde derivatives with ethyl acetoacetate under basic conditions.
Attachment of the Piperazine Moiety: The piperazine moiety is introduced via nucleophilic substitution reactions. This involves the reaction of the chromen-2-one derivative with 2-(piperazin-1-yl)ethylamine under suitable conditions, such as the presence of a base like triethylamine.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((2-(piperazin-1-yl)ethyl)amino)-2H-chromen-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the chromen-2-one core or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
4-((2-(piperazin-1-yl)ethyl)amino)-2H-chromen-2-one hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it useful in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Due to its potential pharmacological properties, it can be investigated for therapeutic applications such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-((2-(piperazin-1-yl)ethyl)amino)-2H-chromen-2-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream signaling pathways. The exact mechanism would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-(piperazin-1-yl)ethyl)amino)-2H-chromen-2-one
- 4-((2-(piperidin-1-yl)ethyl)amino)-2H-chromen-2-one
- 4-((2-(morpholin-1-yl)ethyl)amino)-2H-chromen-2-one
Uniqueness
4-((2-(piperazin-1-yl)ethyl)amino)-2H-chromen-2-one hydrochloride is unique due to the presence of the piperazine moiety, which can enhance its pharmacokinetic properties such as solubility and bioavailability. Additionally, the hydrochloride salt form may improve its stability and ease of handling compared to other similar compounds.
Properties
IUPAC Name |
4-(2-piperazin-1-ylethylamino)chromen-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2.ClH/c19-15-11-13(12-3-1-2-4-14(12)20-15)17-7-10-18-8-5-16-6-9-18;/h1-4,11,16-17H,5-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRKXBFRURXTKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCNC2=CC(=O)OC3=CC=CC=C32.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
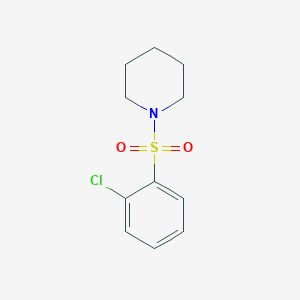
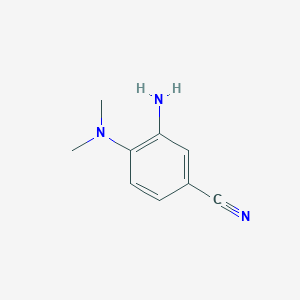
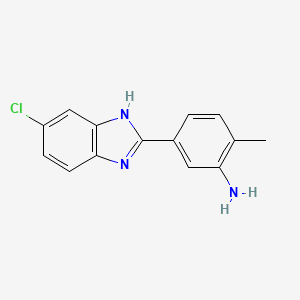
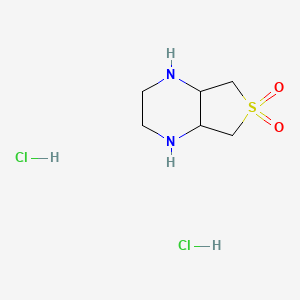
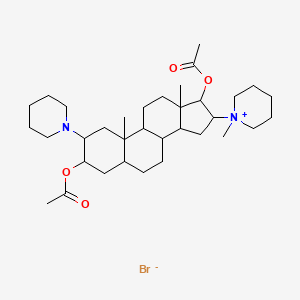
![[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylamine hydrochloride](/img/structure/B7819866.png)
![3-[(2-methoxyethyl)(methyl)amino]propanoic acid hydrochloride](/img/structure/B7819872.png)
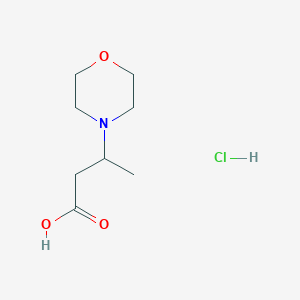
![N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]methionine](/img/structure/B7819879.png)
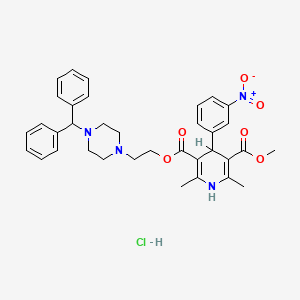

![sodium;2-[1-[[1-[2-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[3-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate](/img/structure/B7819912.png)
